molecular formula C12H25N B13324081 N-(Butan-2-yl)-4-ethylcyclohexan-1-amine

N-(Butan-2-yl)-4-ethylcyclohexan-1-amine

Cat. No.: B13324081
M. Wt: 183.33 g/mol
InChI Key: ULQPBXIWMXCFCD-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-ethylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with an ethyl group and an amine group, along with a butan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4-ethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide to form 4-ethylcyclohexanone. This intermediate is then subjected to reductive amination with butan-2-amine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures and pressures to yield the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with supported metal catalysts can facilitate the hydrogenation step, while automated systems ensure precise control over reaction parameters. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary or tertiary amines

    Substitution: N-alkylated amines

Scientific Research Applications

N-(Butan-2-yl)-4-ethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-4-methylcyclohexan-1-amine
  • N-(Butan-2-yl)-4-ethylcyclopentan-1-amine
  • N-(Butan-2-yl)-4-ethylcyclohexan-1-ol

Uniqueness

N-(Butan-2-yl)-4-ethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butan-2-yl-4-ethylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-4-10(3)13-12-8-6-11(5-2)7-9-12/h10-13H,4-9H2,1-3H3

InChI Key

ULQPBXIWMXCFCD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(C)CC

Origin of Product

United States

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